Journal Name:International Journal of Refrigeration
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International Journal of Refrigeration ( IF 0 ) Pub Date: 2015-06-25 , DOI: 10.1039/C5CE00783F
Synthesis of inorganic particles using routes inspired by biomineralization is a goal of growing interest. Recently it was demonstrated that the size and geometry of crystallization sites are as important as the structure of charged templating surfaces to obtain particles with controlled features. Most biominerals are formed inside restricted, constrained or confined spaces where at least parts of the boundaries are cell membranes containing phospholipids. In this study, we used a gas diffusion method to determine the effect of different lecithin media on the crystallization of CaCO3 and to evaluate the influence of the spatial arrangement of lecithin molecules on templating CaCO3 crystal formation. By using inorganic synthesis, Raman spectroscopy, dynamic light scattering, electrochemical methods and scanning electron microscopy, we showed that the occurrence of surface-modified calcite crystals and diverse textured vaterite crystals reflects the geometry and spatial distribution of aqueous constrained spaces due to the lecithin assembly controlled by lecithin concentration in an ionized calcium chloride solution under a continuous CO2 diffusion atmosphere. This research shows that by tailoring the assembly of lecithin molecules, as micelles or reversed micelles, it is possible to modulate the texture, polymorphism, size and shape of calcium carbonate crystals.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2009-10-23 , DOI: 10.1039/B917245A
The solid-state structures of compounds of the type R3EX2 and [(R3E)AuX] (R = alkyl, aryl, E = As, P, X = Cl, Br, I) have been compared on the basis that they have similar molecular shape and volume with a view to determine whether this is a good approach to understand the formation of aurophilic interactions. To aid in the discussion the new compounds Ph2(C6H5–C6H4)P 1, Ph2(C6H5–C6H4)PI21a, [Ph2(C6H5–C6H4)PAuX] (X = Cl 2a, Br 2b, I 2c) and [(LAu)–C6H4–2–OMe] (L = PPh33a, PCy33b; PPh2-1-naphthyl 3c; PPh2–2–MeO–C6H43d) and [(LAu)–C6H3–2,5–(OMe)2] (L = PPh34a, PCy34b; PPh2-1-naphthyl 4c; PPh2–2–MeO–C6H44d, which have all been fully spectroscopically characterised and for 1a, 2a–c, 3a and 3c by X-ray crystallography, have been synthesised. It is found that in some cases the group 15 dihalogen adducts mimic the solid state structures of the gold halide complexes extremely well indicating the packing requirements of the ligand are dominant. In many other cases there are significant differences and these differences shed light on why it is difficult to predict with certainty the presence of an Au⋯Au contact. It also appears that complexes with an Au–I bond are most likely to form an Au⋯Au contact as the Au–I bond is the weakest hydrogen bond acceptor.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2013-05-10 , DOI: 10.1039/C3CE40410B
Novel oxovanadium complexes (VO)2(bpz*T-O) (1), VO(bpz*eaT)(SCN)2 (2), V2(bpz*eaT)2(μ2-C2O4)(C2O4)2 (3), [VO(SO4)(bpz*P)(H2O)]·H2O (4) and VO(SO4)(bpz*P-Me)(H2O) (5) (bpz*T-O: 4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-olate, bpz*eaT: 2,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)-6-diethylamino-1,3,5-triazine, bpz*P: 2,6-bis(5-methyl-pyrazol-3-yl)pyridine, bpz*P-Me: 2,6-bis(1,5-dimethyl-pyrazol-3-yl)pyridine), were synthesized by the reaction of V2(SO4)3–VOSO4–VO(acac)2 and various pincer N-heterocyclic ligands with solution or hydrothermal methods. The structures of all the complexes were characterized by elemental analysis, IR and UV-vis spectroscopy and single-crystal diffraction analysis. Furthermore, thermogravimetric analyses (TG) and quantum chemistry calculations were also performed. Structural analyses reveal that the vanadium atom has a distorted trigonal bipyramidal geometry with a N3O2 donor set in 1; distorted octahedral geometry in 2, 4 and 5 with donor sets of N5O, N3O3 and N3O3, respectively; a distorted pentagonal bipyramidal geometry with a N3O4 donor set in 3. In addition, the five new complexes with abundant intro- and inter-hydrogen bonding interactions exhibited bromination catalytic activity in a single-pot reaction of the conversion of phenol red to bromophenol blue in a mixed solution of H2O–DMF at a constant temperature of 30 ± 0.5 °C with a buffer solution of NaH2PO4–Na2HPO4 (pH = 5.8), indicating that they can be considered as a potential functional model of bromoperoxidase.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2014-08-08 , DOI: 10.1039/C4CE01446D
Gefitinib, a life-extending anticancer drug, exhibits solvent-mediated conformational polymorphism to yield stable (form I) and novel metastable (form II) polymorphs. Crystal structure analysis revealed 3D isostructurality in the molecular organization of the polymorphs, and the metastable polymorph undergoes a crystal-to-crystal thermal phase transition to the stable polymorph.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2020-12-08 , DOI: 10.1039/D0CE01640C
Here, we present the first example of sp3 hybridized carbon centered (Csp3) tetrel bonding mediated 3D BODIPY assembly via the exceptional synergy of Csp3⋯N and Csp3⋯F pair interactions. The carbon tetrel bond interaction energies of Csp3⋯N and Csp3⋯F are amplified significantly as the size of the 1D chain grows from dimer to tetramer BODIPY units.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2006-07-03 , DOI: 10.1039/B607531M
Carbonyl⋯carbonyl interactions involving Tr–CO moieties (Tr = first-row transition element) have been studied using crystal structure data retrieved from the Cambridge Structural Database and by use of DFT calculations. By comparison with organic ketones, Tr–CO systems show an increased tendency to form close CO⋯CO interactions, with 45% of these forming pairwise interactions in a sheared antiparallel dimer motif and 55% having a perpendicular (single interaction) geometry. The bulky Tr and steric hindrance arising from other ligands at Tr play a significant role in the formation and geometry of the interactions. DFT calculations for the antiparallel dimer indicate that interaction energies for Tr–CO systems are slightly stronger than for organic ketones, and there is evidence of a stronger CO bond dipole in Tr–CO systems. With interaction energies comparable to those for medium strength hydrogen bonds, we conclude that CO⋯CO interactions in Tr–CO species may have a role to play in the design of novel carbonyl-containing inorganic and metal–organic structures.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2013-01-11 , DOI: 10.1039/C2CE26583D
Hydrothermal reaction of cadmium nitrate, adipic acid (H2adp), and a pyridylnicotinamide precursor has afforded four new crystalline coordination polymer solids. The 1-D ribbon coordination polymer {[Cd2(adp)(nic)2(H2O)3(3-ampyr)]·5H2O}n (1, nic = nicotinate, 3-ampyr = 3-aminopyridine) resulted from in situ hydrolysis of the 3-pyridylnicotinamide (3-pna) precursor under basic conditions. Incipient voids within the crystal lattice of 1 contain T5(2)5(2)A(0) water molecule chains. Eschewing addition of extra base to the reaction mixture resulted in the isolation of the 3-D coordination polymer {[Cd2(adp)(nic)2(3-pna)2]·6H2O}n (2), in which some of the 3-pna starting material remains intact. The underlying 5-connected 4664bnn 3-D network of 2 arises from the linkage of similar ribbon motifs to those observed in 1. Use of either 3-pyridylisonicotinamide (3-pina) or 4-pyridylnicotinamide (4-pna) precursors avoids any amide hydrolysis, affording the decorated (4,4) grid 2-D coordination polymer {[Cd(adp)(3-pina)]·H2O}n (3) or the 1-D chain compound {[Cd(adp)(4-pna)2(H2O)2]·2H2O}n (4), respectively. Luminescent and thermal properties of these materials are also presented.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2011-11-03 , DOI: 10.1039/C1CE05995E
Three-dimensional chiral (10,3)-c MOFs are generated via symmetry breaking from achiral precursors, 5-(pyridine-3-yl)isophthalic acid and M2+ (M = Cd, Zn, Mn), and chiral transmission from molecular axially chiral conformations to framework chirality is established.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2016-08-22 , DOI: 10.1039/C6CE01681B
A LiFePO4/C composite was directly synthesized via a simple solvothermal method. Ferric nitrate nonahydrate, Fe(NO3)3·9H2O, was selected as a low cost iron source in the ethanol process and glucose as the carbon source. Through SEM images, it was found that the concentration of the glucose solution has an important influence on the morphology of particles. The samples were characterized by Raman spectroscopy and TEM measurements, showing the formation of graphitic carbon, which is desirable for its contribution to the electronic conductivity. XPS analysis verified that Fe3+ was almost completely reduced to Fe2+. CV (cyclic voltammetry), EIS (electrochemical impendence spectroscopy), and galvanostatic charge/discharge tests were conducted to further study the electrochemical properties of the LiFePO4/C composite. The results reveal that the LiFePO4/C composite with a rodlike shape has the highest specific capacity of 147 mA h g−1 at 0.1C, and the capacity retention remains 100% after 50 cycles.
International Journal of Refrigeration ( IF 0 ) Pub Date: 2019-02-19 , DOI: 10.1039/C8CE02169D
The negatively charged poly-γ-glutamic acid (PGA) and the positively charged poly-ε-lysine (PL) were studied as biopolymer additives to modulate the structure of lysozyme crystals, to determine the effects of electrostatic interactions on protein crystallization. Characterized using circular dichroism, dynamic light scattering, Fourier-transform infrared spectroscopy, powder X-ray diffraction, and so on, it was found that the charged polymeric additives can facilitate the heterogeneous nucleation of lysozyme. PGA can promote the formation of more crystals than PL at a low concentration of lysozyme (5 mg mL−1), and both additives reduce the homogeneous nucleation rate but greatly enhance the heterogeneous nucleation of lysozyme. Three segments of lysozyme, with individual local charges of neutral, negative and positive, were selected to study the probable interaction modes between the lysozyme and the additives using molecular modeling. This study shows that the binding strength of PGA decreases in the order of the sites SEG1 > SEG3 > SEG2, suggesting that PGA molecule can paste around lysozyme like a necklace way. It is suggested that adjusting the suitable conformational structures of protein molecules using electrostatic interactions of biocompatible polymers can promote the formation of the ordered nucleus for protein crystallization.
Supplementary Information
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